2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This particular compound features an ethoxycarbonyl group and a phenoxymethyl group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate typically involves esterification reactions. One common method is the reaction of 2-(phenoxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products Formed
Hydrolysis: 2-(phenoxymethyl)butanoic acid and ethanol.
Reduction: 2-(phenoxymethyl)butanol.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of esterases and their mechanisms.
Medicine: Could be explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate largely depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug.
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Phenylacetic acid esters: Similar structure with a phenyl group instead of a phenoxymethyl group.
Properties
CAS No. |
110450-08-3 |
---|---|
Molecular Formula |
C14H17O5- |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
2-ethoxycarbonyl-2-(phenoxymethyl)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-14(12(15)16,13(17)18-4-2)10-19-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
ULDAEEDNFQHHKN-UHFFFAOYSA-M |
Canonical SMILES |
CCC(COC1=CC=CC=C1)(C(=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.